Famitinib

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Famitinib is a novel small-molecule, multi-targeted receptor tyrosine kinase inhibitor currently under clinical investigation for the treatment of various solid tumors, including colorectal and renal cell cancers. It is designed to inhibit multiple signaling pathways involved in tumor growth and metastasis, thus exhibiting potential antitumor effects. The compound has a chemical formula of and an average molecular weight of approximately 410.49 g/mol .

Famitinib undergoes extensive metabolism primarily through oxidative pathways. Key metabolic reactions include:

- N-desethylation: The primary metabolic route, leading to the formation of the active metabolite N-desethylfamitinib.

- Oxidative deamination: Contributes to the metabolic clearance of famitinib.

- Oxidative defluorination: Involves the removal of fluorine atoms from the molecule.

- Hydroxylation: Occurs at indolylidene or methylpyrrolo-dihydropyridone moieties, producing various hydroxylated metabolites.

- Phase II conjugations: These include sulfation and glucuronidation, which further enhance the solubility and excretion of metabolites .

Famitinib exhibits significant antitumor activity through several mechanisms:

- Cell Cycle Arrest: It induces G2/M phase arrest in cancer cells, as evidenced by increased levels of cyclin B1 .

- Apoptosis Induction: Famitinib promotes apoptosis in cancer cells by downregulating anti-apoptotic proteins such as B-cell lymphoma 2 (BCL2) and triggering apoptotic pathways .

- Anti-Angiogenesis: The compound reduces tumor microvessel density, indicating its potential to inhibit angiogenesis in tumors .

The synthesis of famitinib involves several key steps that typically include:

- Formation of the Indolylidene Moiety: This is achieved through multi-step organic reactions involving various reagents and catalysts.

- Introduction of Fluorine Atoms: Fluorination is performed using fluorinating agents to enhance the compound's biological properties.

- Final Coupling Reactions: These steps integrate different molecular fragments to yield the final product.

Specific synthetic routes can vary based on laboratory protocols and desired purity levels .

Famitinib's pharmacokinetics can be significantly affected by drug interactions, particularly with cytochrome P450 enzyme inducers such as rifampin. Studies indicate that co-administration with rifampin reduces famitinib's plasma concentration and half-life due to enhanced metabolic clearance via CYP3A4/5 enzymes . This interaction highlights the importance of monitoring potential drug-drug interactions during clinical use.

Famitinib shares structural and functional similarities with other receptor tyrosine kinase inhibitors. Notable compounds include:

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| Sunitinib | Multi-targeted tyrosine kinase inhibitor | Primarily metabolized by CYP3A4; has active metabolites contributing to its efficacy. |

| Imatinib | Selective BCR-ABL inhibitor | Targets specific mutations in chronic myeloid leukemia; different mechanism compared to famitinib. |

| Sorafenib | Multi-kinase inhibitor | Effective against hepatocellular carcinoma; distinct target profile compared to famitinib. |

Famitinib's uniqueness lies in its multi-targeted approach against various receptor tyrosine kinases, potentially offering broader therapeutic effects compared to more selective inhibitors like imatinib .

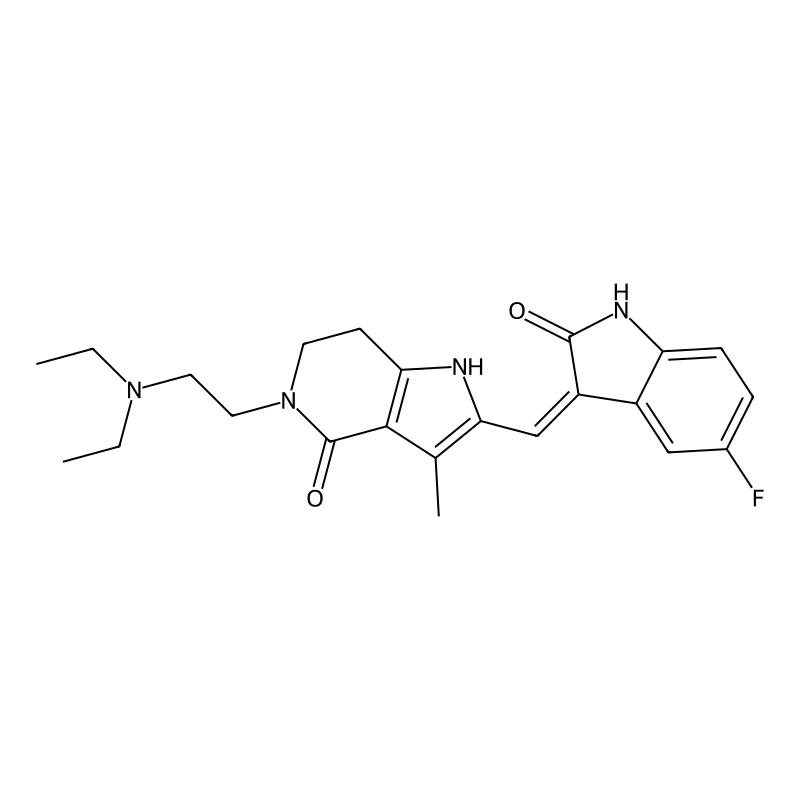

Famitinib’s molecular architecture (C₂₃H₂₇FN₄O₂; molecular weight 410.5 g/mol) features a planar indole-2-one core linked to a pyrrolopyridinone scaffold, enabling simultaneous interactions with multiple kinase domains [2]. The Z-configuration of the exocyclic double bond between the indole and pyrrolopyridinone moieties is critical for maintaining optimal binding geometry (Figure 1) [2].

Key structural determinants include:

- Diethylaminoethyl side chain: Enhances solubility and facilitates interactions with hydrophobic pockets adjacent to kinase ATP-binding sites.

- Fluorine substitution at C5: Improves metabolic stability while maintaining electronic compatibility with kinase hinge regions.

- Methyl group at C3: Sterically modulates interactions with gatekeeper residues in target kinases.

Famitinib demonstrates potent inhibitory activity against multiple receptor tyrosine kinases that drive malignant transformation and tumor progression. Comprehensive kinase profiling reveals that famitinib exhibits exceptional selectivity and potency against key oncogenic targets [1] [2] [3]. The compound inhibits c-Kit with an half maximal inhibitory concentration value of 2.3 nanomolar, vascular endothelial growth factor receptor 2 with an half maximal inhibitory concentration value of 4.7 nanomolar, and both platelet-derived growth factor receptor alpha and platelet-derived growth factor receptor beta with half maximal inhibitory concentration values of 6.6 nanomolar each [1] [2].

In gastric carcinoma cell line models, famitinib demonstrates dose-dependent antiproliferative effects with distinct half maximal inhibitory concentration values across different cellular contexts [4] [5]. BGC-823 gastric cancer cells exhibit sensitivity to famitinib treatment with an half maximal inhibitory concentration of 3.6 micromolar, while MGC-803 cells demonstrate slightly enhanced sensitivity with an half maximal inhibitory concentration of 3.1 micromolar [4] [5] [2]. These effects manifest through cell cycle perturbation, specifically inducing growth arrest at the G2/M checkpoint, followed by programmed cell death induction in a concentration-dependent manner [4] [5].

The mechanistic basis of famitinib's antiproliferative activity involves disruption of vascular endothelial growth factor-mediated signaling cascades in endothelial cell populations [1] [2]. Human umbilical vein endothelial cells exposed to famitinib exhibit profound inhibition of vascular endothelial growth factor-induced proliferation, migration, and tubulogenesis [1]. Additionally, famitinib effectively suppresses microvessel sprouting from matrigel-embedded rat aortic ring preparations, demonstrating its capacity to interfere with angiogenic processes at the tissue level [1].

Xenograft Tumor Model Responses

Dose-Dependent Growth Inhibition Patterns

Famitinib exhibits robust antitumor activity across diverse xenograft tumor models with clear dose-response relationships [1] [4] [6]. In BGC-823 gastric carcinoma xenografts, famitinib administration at doses of 50 and 100 milligrams per kilogram demonstrates substantial tumor growth suppression [4] [2]. At the higher dose regimen, famitinib achieves remarkable efficacy with tumor volumes measuring 395.2 cubic millimeters compared to 2,690.5 cubic millimeters in control animals, representing an 85.3 percent reduction in tumor burden after three weeks of continuous treatment [4] [2].

Comprehensive preclinical evaluation across multiple human tumor xenograft models reveals that famitinib induces either complete tumor regression or sustained growth arrest in established malignancies [1]. The broad spectrum of antitumor activity encompasses various histological subtypes, suggesting that famitinib's efficacy extends beyond individual tumor-specific characteristics to target fundamental angiogenic and proliferative pathways common across malignant phenotypes [1].

Non-small cell lung cancer xenograft models demonstrate enhanced responsiveness when famitinib is administered in combination protocols [6] [7]. NCI-H1975 xenografts treated with famitinib combinations achieve partial tumor regression in four out of eight treated animals, while PC-9 xenografts exhibit partial regression in three out of eight cases [6]. These response rates indicate substantial therapeutic potential, particularly considering the inherently resistant nature of these tumor models to conventional interventions [6].

Metastasis Suppression Mechanisms

Famitinib exerts profound effects on tumor vascularization and metastatic dissemination through multiple interconnected mechanisms [8] [9]. The compound's ability to target vascular endothelial growth factor receptor pathways results in significant reduction of microvessel density within tumor tissues, effectively starving malignant cells of essential nutrients and oxygen required for sustained growth and metastatic spread [4] [6].

In lung cancer models, famitinib enhances the antitumor effectiveness of radioimmunotherapy by fundamentally altering the tumor microenvironment [8]. The combination approach increases tumor-infiltrating lymphocyte populations while simultaneously reversing immunosuppressive conditions that typically facilitate metastatic progression [8]. Specifically, famitinib augments CD8-positive T cell infiltration and promotes M1-type tumor-associated macrophage polarization while reducing myeloid-derived suppressor cell accumulation [8].

The metastasis suppression capability of famitinib extends to prevention of distant organ colonization through inhibition of angiogenic sprouting and endothelial cell migration [1] [6]. By disrupting vascular endothelial growth factor-induced endothelial cell tubule formation and reducing microvessel density, famitinib creates an environment hostile to metastatic cell survival and establishment at secondary sites [1] [4].

Combination Therapy Synergy Investigations

Chemopotentiation with Cytotoxic Agents

Famitinib demonstrates remarkable synergistic interactions when combined with established cytotoxic chemotherapeutic agents [1] [10] [11]. Preclinical studies reveal significant enhancement of oxaliplatin efficacy when administered concurrently with famitinib, with the combination producing superior antitumor responses compared to either agent administered as monotherapy [1]. Similarly, famitinib potentiates the therapeutic effects of 5-fluorouracil, creating synergistic cytotoxicity that exceeds the additive effects of individual compounds [1].

The mechanistic basis for chemopotentiation involves famitinib's capacity to normalize tumor vasculature, thereby improving drug delivery and penetration into malignant tissues [12] [13]. This vascular normalization effect enhances the bioavailability of cytotoxic agents within tumor microenvironments, leading to increased therapeutic concentrations at target sites [12]. Additionally, famitinib's anti-angiogenic properties may sensitize tumor cells to DNA-damaging agents by creating metabolic stress conditions that compromise cellular repair mechanisms [12] [13].

Clinical translation of these synergistic interactions has been demonstrated in triple-negative breast cancer, where the combination of famitinib, camrelizumab, and nab-paclitaxel achieves an objective response rate of 77.1 percent in treatment-naive patients [14] [12] [13]. This triplet regimen demonstrates manageable toxicity profiles while delivering superior efficacy compared to historical controls with conventional chemotherapy alone [14] [12].

Immunomodulatory Combination Strategies

Famitinib exhibits significant potential for enhancing immunotherapeutic interventions through multiple complementary mechanisms [8] [9] [15]. When combined with programmed death-1 checkpoint inhibitors such as camrelizumab, famitinib creates synergistic antitumor activity that surpasses the efficacy of either agent administered independently [9] [15] [16].

The immunomodulatory effects of famitinib involve transformation of immunosuppressive tumor microenvironments into immunostimulatory landscapes [8] [16]. This transition occurs through reduction of immunosuppressive cell populations, including regulatory T cells and myeloid-derived suppressor cells, while simultaneously enhancing effector T cell infiltration and activation [8]. The resulting immune activation creates conditions favorable for sustained antitumor immunity and potential immunological memory formation [8].

In urothelial carcinoma patients with platinum-progressive disease, the combination of camrelizumab plus famitinib achieves an objective response rate of 39.4 percent with a median duration of response extending beyond 4.2 months [9]. Similarly, in advanced non-small cell lung cancer populations, the combination demonstrates an objective response rate of 30.4 percent with median progression-free survival of 6.9 months [16]. These clinical outcomes validate the preclinical observations of synergistic immunomodulatory activity and support continued development of famitinib-based combination immunotherapy strategies [9] [16].